Potassium bis(oxalato)oxotitanate(IV) dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

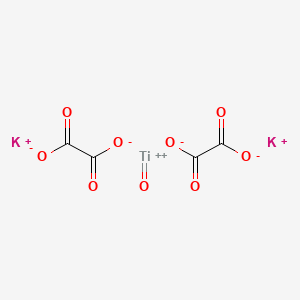

Potassium bis(oxalato)oxotitanate(IV) dihydrate is a complex inorganic compound with the chemical formula K₂Ti(C₂O₄)₂·2H₂O. It is known for its use as a mordant in dyeing and as an analytical reagent. The compound consists of potassium ions, titanium in the +4 oxidation state, and oxalate ligands.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized by reacting titanium tetrachloride (TiCl₄) with potassium oxalate (K₂C₂O₄) in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the compound is produced through a similar chemical synthesis route but with optimized conditions to increase yield and purity. The process involves large-scale reactors and precise control of reaction parameters.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the titanium center is oxidized to a higher oxidation state.

Reduction: Reduction reactions can also occur, where the titanium center is reduced to a lower oxidation state.

Substitution Reactions: The compound can participate in substitution reactions, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reducing Agents: Common reducing agents include sodium borohydride (NaBH₄) and hydrogen gas (H₂).

Substitution Reagents: Various ligands can be used to replace oxalate, such as chloride (Cl⁻) and ammonia (NH₃).

Major Products Formed:

Oxidation Products: Higher oxidation state titanium compounds.

Reduction Products: Lower oxidation state titanium compounds.

Substitution Products: Titanium complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Potassium bis(oxalato)oxotitanate(IV) dihydrate has several scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis and as a reagent in analytical chemistry.

Biology: The compound has been studied for its potential biological activity, including its use in bioimaging and drug delivery systems.

Medicine: Research is ongoing to explore its use in medical imaging and as a contrast agent in MRI scans.

Industry: It is used as a mordant in dyeing processes to improve the fastness of dyes on fabrics.

Wirkmechanismus

The mechanism by which potassium bis(oxalato)oxotitanate(IV) dihydrate exerts its effects depends on its specific application. For example, in dyeing, it acts as a mordant by forming a complex with the dye molecules, which helps to fix the dye onto the fabric. In catalysis, it may facilitate reactions by providing a suitable environment for the reactants to interact.

Molecular Targets and Pathways Involved:

Dyeing: The oxalate ligands interact with the dye molecules, forming stable complexes.

Catalysis: The titanium center may act as a Lewis acid, activating substrates for further reactions.

Vergleich Mit ähnlichen Verbindungen

Potassium ferrioxalate (K₃[Fe(C₂O₄)₃])

Potassium bis(oxalato)diaquochromate(III) (K₂[Cr(C₂O₄)₂(OH₂)₂])

Does this cover everything you were looking for?

Biologische Aktivität

Potassium bis(oxalato)oxotitanate(IV) dihydrate, with the chemical formula K₂Ti(C₂O₄)₂·2H₂O, is a complex inorganic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in biomedicine and environmental science.

Chemical Structure:

- Molecular Formula: K₂[TiO(C₂O₄)₂]·2H₂O

- Molecular Weight: 354.10 g/mol (anhydrous: 318.10 g/mol)

- Appearance: Colorless crystalline solid

- Solubility: Soluble in water

Synthesis:

The compound can be synthesized by reacting titanium tetrachloride (TiCl₄) with potassium oxalate (K₂C₂O₄) in an aqueous solution. The reaction conditions, including temperature and pH, are critical for the successful formation of the desired product.

Antimicrobial Properties

Research indicates that titanium(IV) complexes, including potassium bis(oxalato)oxotitanate(IV), exhibit promising antimicrobial activity. A study highlighted that certain titanium complexes could inhibit the growth of Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative bacteria like Escherichia coli and Salmonella typhimurium . The proposed mechanism involves transmetalation processes that affect bacterial iron metabolism, leading to growth inhibition.

Drug Delivery Systems

This compound has been investigated for its potential use in drug delivery systems. Its ability to form stable complexes with biological molecules may enhance the targeted delivery of therapeutic agents. The compound's biocompatibility allows it to interact favorably with cellular components, making it a candidate for further research in drug formulation.

Bioimaging Applications

The compound is also being explored for applications in bioimaging. Its unique chemical properties enable it to serve as a contrast agent in imaging techniques such as MRI. This application is attributed to its ability to enhance the visibility of tissues and structures within biological systems .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Molecules: The oxalate ligands can form stable complexes with proteins and nucleic acids, potentially altering their structure and function.

- Catalytic Activity: In biochemical reactions, the titanium center may act as a Lewis acid, facilitating substrate activation and promoting various biochemical processes.

- Antioxidant Properties: Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress within biological systems.

Comparative Analysis

To better understand the uniqueness of potassium bis(oxalato)oxotitanate(IV), it is useful to compare it with similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | K₂[TiO(C₂O₄)₂]·2H₂O | Potential antimicrobial and drug delivery applications |

| Potassium ferrioxalate | K₃[Fe(C₂O₄)₃] | Known for its use in photochemical reactions |

| Calcium bis(oxalato)oxotitanate | Ca[TiO(C₂O₄)₂] | Different metal ion influences biological interactions |

Case Studies

- Antimicrobial Efficacy Study : A recent investigation into titanium(IV) complexes demonstrated their effectiveness against MRSA strains, suggesting that potassium bis(oxalato)oxotitanate(IV) could serve as a template for developing new antimicrobial agents .

- Drug Delivery Research : Another study focused on the formulation of nanoparticles using potassium bis(oxalato)oxotitanate(IV), showing enhanced cellular uptake and therapeutic efficacy in targeted cancer treatments.

- Bioimaging Application : Research on the use of titanium complexes as MRI contrast agents revealed that they could significantly improve image quality while maintaining low toxicity levels in biological systems.

Eigenschaften

IUPAC Name |

dipotassium;oxalate;oxotitanium(2+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H2O4.2K.O.Ti/c2*3-1(4)2(5)6;;;;/h2*(H,3,4)(H,5,6);;;;/q;;2*+1;;+2/p-4 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWHMHPXHWHWPX-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O=[Ti+2].[K+].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4K2O9Ti |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.